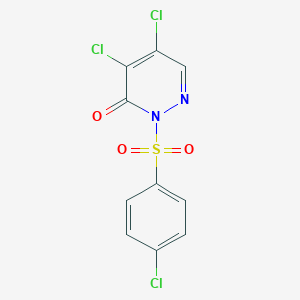
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyridazinone derivative that has been synthesized using various methods and has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have a positive effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- in lab experiments include its potential as a therapeutic agent and its ability to inhibit certain enzymes or proteins. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-. These include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in combination with other drugs. Additionally, studies could be conducted on its potential use in agriculture as a pesticide or herbicide.
Méthodes De Synthèse
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been achieved through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloropyridazine-4(1H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloro-4-hydroxypyridazine in the presence of a base and then cyclization of the resulting compound.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.
Propriétés
Numéro CAS |
155164-60-6 |
|---|---|
Nom du produit |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- |
Formule moléculaire |
C10H5Cl3N2O3S |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-chlorophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl3N2O3S/c11-6-1-3-7(4-2-6)19(17,18)15-10(16)9(13)8(12)5-14-15/h1-5H |
Clé InChI |
WQWFRUBZAGGLAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Autres numéros CAS |
155164-60-6 |
Synonymes |
4,5-dichloro-2-[(4-chlorophenyl)sulfonyl]-3(2H)-Pyridazinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



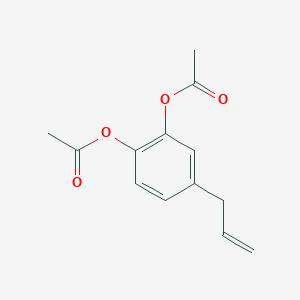
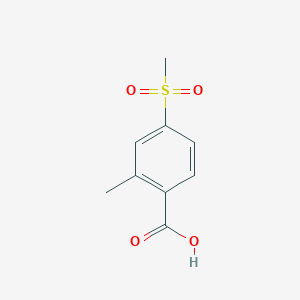
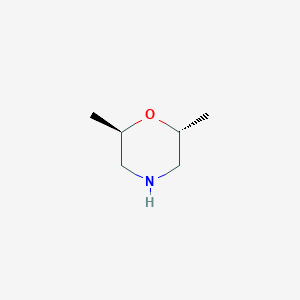




![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)
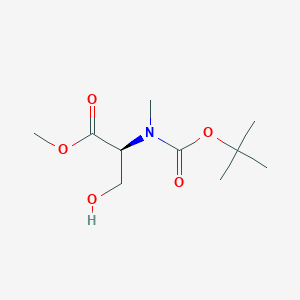
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
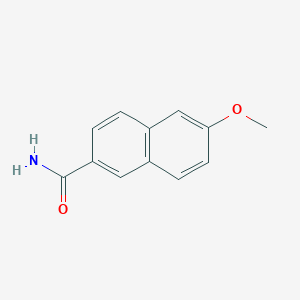
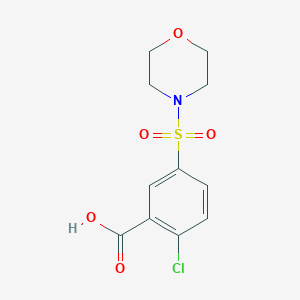
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)